(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid, also known as MNBA, is a synthetic compound that has been widely used in scientific research due to its pharmacological properties. MNBA is a member of the family of nitroaromatic compounds and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is not fully understood. However, it has been suggested that (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been found to have several biochemical and physiological effects. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been shown to have antimicrobial activity against several microorganisms, including bacteria and fungi. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has also been found to have potential as an antioxidant and an antiviral agent.
Advantages and Limitations for Lab Experiments
(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has several advantages for lab experiments. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is a well-established compound, and its synthesis method is well documented. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been extensively studied, and its pharmacological properties are well characterized. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is also commercially available, making it easily accessible for researchers. However, (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has some limitations for lab experiments. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is a synthetic compound and may not accurately reflect the pharmacological properties of natural compounds. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may also have potential toxicity, and its safety profile needs to be further investigated.
Future Directions
(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has several potential future directions for scientific research. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been shown to have potential as an anti-inflammatory, antitumor, and antimicrobial agent. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may also have potential as an antioxidant and an antiviral agent. Future research may focus on investigating the mechanism of action of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid and identifying potential therapeutic targets. Future studies may also investigate the safety profile of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid and its potential toxicity. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may also be used as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesis Methods
(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is synthesized by the condensation reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with acid to obtain the final product, (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid. The synthesis of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been reported in several research articles and is a well-established method.
Scientific Research Applications
(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been extensively used in scientific research due to its pharmacological properties. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been found to have anti-inflammatory, antitumor, and antimicrobial activities. It has also been shown to have potential as an antioxidant and an antiviral agent. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been used in several in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
(Z)-4-(4-methyl-2-nitroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPULDRWQUXVEGP-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[(4-Methyl-2-nitrophenyl)carbamoyl]prop-2-enoic acid |
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